2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMBT, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and inflammation. In cancer research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. In neurological research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation and to improve wound healing.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including protein kinase B and cyclin-dependent kinase 4. In neurological research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to modulate the activity of several neurotransmitters, including acetylcholine and glutamate. In inflammation research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of several pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects:
2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the context of its use. In cancer research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit angiogenesis (the formation of new blood vessels), and to enhance the immune response against cancer cells. In neurological research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve cognitive function, to protect against oxidative stress, and to enhance synaptic plasticity (the ability of neurons to adapt to new information). In inflammation research, 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation, to promote tissue repair, and to enhance the immune response against pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of specific signaling pathways in various biological processes. However, one limitation of using 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it can be difficult to obtain in large quantities, and its synthesis is relatively complex and time-consuming.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of novel 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's potential therapeutic applications in other areas, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and to identify potential targets for therapeutic intervention.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 3,4-dimethoxybenzoyl chloride and 3-methoxypropylamine. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
properties
Product Name |
2-(3,4-dimethoxybenzamido)-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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Molecular Formula |
C22H28N2O5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H28N2O5S/c1-27-12-6-11-23-21(26)19-15-7-4-5-8-18(15)30-22(19)24-20(25)14-9-10-16(28-2)17(13-14)29-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
CFRRNLHPROPRPM-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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